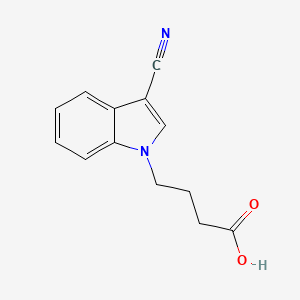silane CAS No. 922528-77-6](/img/structure/B14183806.png)
[4-(4-Methoxyphenyl)but-3-en-1-yn-1-yl](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxyphenyl)but-3-en-1-yn-1-ylsilane: is an organosilicon compound that features a trimethylsilyl group attached to a butenynyl chain, which is further substituted with a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)but-3-en-1-yn-1-ylsilane typically involves the coupling of a trimethylsilyl-protected alkyne with a suitable aryl halide. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and bases such as triethylamine or potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the alkyne or alkene moieties, converting them into alkanes or alkenes, respectively.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or lithium aluminum hydride (LiAlH4) for more selective reductions.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Quinones or phenolic derivatives.
Reduction: Saturated hydrocarbons or partially reduced alkenes.
Substitution: Various silyl ethers or other substituted silanes.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand or a precursor in the synthesis of catalysts for various organic transformations.
Materials Science: It is used in the preparation of silicon-based materials with unique electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential biological activities, including anti-inflammatory and anticancer properties.
Industry:
Polymer Synthesis: It is used in the production of silicon-containing polymers with enhanced thermal and mechanical properties.
作用機序
The mechanism by which 4-(4-Methoxyphenyl)but-3-en-1-yn-1-ylsilane exerts its effects depends on the specific application. In catalysis, the trimethylsilyl group can stabilize reactive intermediates, facilitating various organic reactions. In biological systems, the methoxyphenyl group may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
[4-(4-Methoxyphenyl)but-3-en-2-one]: This compound shares the methoxyphenyl and butenyl groups but lacks the trimethylsilyl group, resulting in different reactivity and applications.
[4-(4-Methylphenyl)but-3-en-2-one]: Similar structure but with a methyl group instead of a methoxy group, leading to variations in electronic properties and reactivity.
Uniqueness: The presence of the trimethylsilyl group in 4-(4-Methoxyphenyl)but-3-en-1-yn-1-ylsilane imparts unique stability and reactivity, making it a valuable intermediate in organic synthesis and materials science.
特性
CAS番号 |
922528-77-6 |
|---|---|
分子式 |
C14H18OSi |
分子量 |
230.38 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)but-3-en-1-ynyl-trimethylsilane |
InChI |
InChI=1S/C14H18OSi/c1-15-14-10-8-13(9-11-14)7-5-6-12-16(2,3)4/h5,7-11H,1-4H3 |
InChIキー |
NPYUFQAZCBPYHZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=CC#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2-aminoethyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14183729.png)
![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
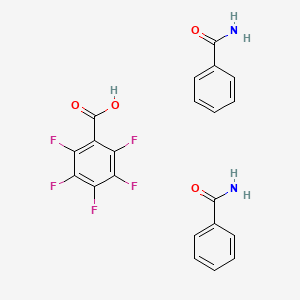
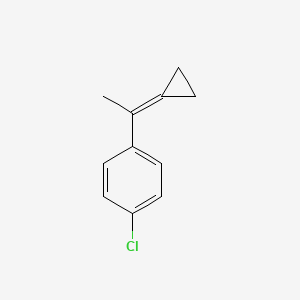
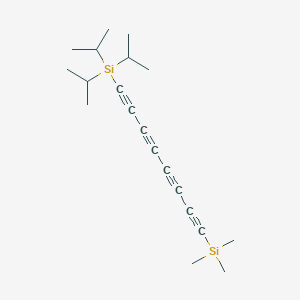
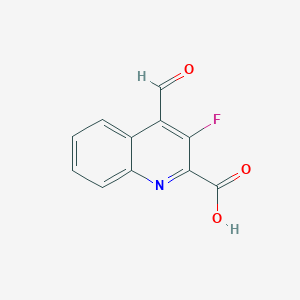
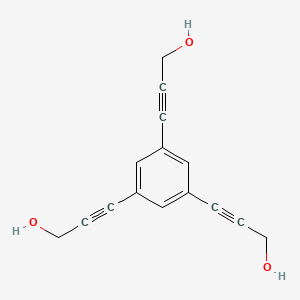
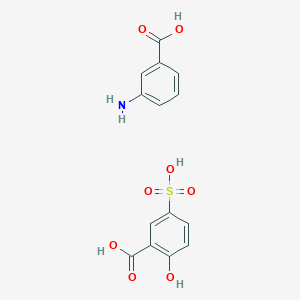
![Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate](/img/structure/B14183795.png)

![2,2'-{[(1-Bromonaphthalen-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14183816.png)
